molecular formula C23H23ClN4 B12126876 3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12126876
M. Wt: 390.9 g/mol
InChI Key: WWPBMOKWBYELLP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a valuable molecule for various studies and applications.

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with acetone to form 3-(2-chlorophenyl)-2-butanone. This intermediate is then reacted with 4-isopropylaniline and hydrazine hydrate to form the pyrazole ring. The final step involves cyclization with formamide to yield the desired pyrazolo[1,5-a]pyrimidine compound .

Industrial production methods often utilize ultrasonic irradiation to enhance reaction rates and yields. This method has been shown to be effective in reducing reaction times and improving overall efficiency .

Chemical Reactions Analysis

3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and the induction of programmed cell death .

Comparison with Similar Compounds

3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23ClN4/c1-14(2)17-9-11-18(12-10-17)26-21-13-15(3)25-23-22(16(4)27-28(21)23)19-7-5-6-8-20(19)24/h5-14,26H,1-4H3

InChI Key

WWPBMOKWBYELLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C)C4=CC=CC=C4Cl

Origin of Product

United States

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